Anisole-d8

Isotope dilution mass spectrometry Stable isotope labeled internal standard GC-MS quantification

Anisole-d8 (methoxybenzene-d8, CAS 54887-54-6) is the perdeuterated isotopologue of anisole in which all eight hydrogen atoms—five on the aromatic ring and three on the methoxy group—are replaced by deuterium. With a molecular formula of C₇D₈O and a molecular weight of 116.19 g·mol⁻¹ (M+8 relative to protiated anisole), this compound retains the physicochemical properties of anisole (density 1.068 g·mL⁻¹ at 25 °C, boiling point 154 °C, refractive index n²⁰/D 1.5145) while providing a distinct mass shift and complete ¹H-NMR signal suppression.

Molecular Formula C7H8O
Molecular Weight 116.19 g/mol
CAS No. 54887-54-6
Cat. No. B057549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisole-d8
CAS54887-54-6
Synonyms6-(Methoxy-d3)-benzene-1,2,3,4,5-d5;  Methoxy-d3-benzene-d5;  Perdeuteroanisole
Molecular FormulaC7H8O
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1
InChIInChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
InChIKeyRDOXTESZEPMUJZ-JGUCLWPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anisole-d8 (CAS 54887-54-6): Fully Deuterated Methoxybenzene for Isotope Dilution Mass Spectrometry, NMR Spectroscopy, and Mechanistic Probing


Anisole-d8 (methoxybenzene-d8, CAS 54887-54-6) is the perdeuterated isotopologue of anisole in which all eight hydrogen atoms—five on the aromatic ring and three on the methoxy group—are replaced by deuterium . With a molecular formula of C₇D₈O and a molecular weight of 116.19 g·mol⁻¹ (M+8 relative to protiated anisole), this compound retains the physicochemical properties of anisole (density 1.068 g·mL⁻¹ at 25 °C, boiling point 154 °C, refractive index n²⁰/D 1.5145) while providing a distinct mass shift and complete ¹H-NMR signal suppression . It is supplied at 98 atom % D isotopic enrichment with ≥99% chemical purity (CP) and is primarily employed as a stable-isotope-labeled internal standard for quantitative GC-MS and LC-MS analyses, a deuterated reference compound for NMR spectroscopy, and a mechanistic probe for kinetic isotope effect studies .

Why Partially Deuterated or Unlabeled Anisole Analogs Cannot Substitute for Anisole-d8 in Quantitative Analytical Workflows


Anisole-d8's complete deuteration (eight ²H atoms) is the irreducible minimum requirement for its primary applications. Partially deuterated congeners such as anisole-d3 (methyl-d3 only, M+3) or anisole-2,3,4,5,6-d5 (ring-d5 only, M+5) exhibit smaller mass shifts, increasing the risk of isotopic spectral overlap with the native analyte in mass spectrometry-based isotope dilution assays . Protiated anisole itself produces full-intensity ¹H-NMR signals that obscure analyte resonances in the aromatic (δ ~6.8–7.3 ppm) and methoxy (δ ~3.8 ppm) regions, rendering it unusable as an NMR solvent or internal reference for proton-detected experiments [1]. Furthermore, in kinetic isotope effect studies, only the fully deuterated isotopologue provides the clean, interpretable rate retardation (kH/kD) needed to unambiguously assign the rate-determining C–H bond cleavage step, whereas partially labeled analogs introduce confounding mixed-isotope kinetics [2]. These fundamental analytical and mechanistic requirements preclude generic substitution by any isotopologue carrying fewer than eight deuterium atoms.

Anisole-d8 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Complete Perdeuteration (M+8) vs. Partial Deuteration: Mass Shift Advantage for Isotope Dilution Mass Spectrometry

Anisole-d8 provides a nominal mass shift of +8 Da relative to unlabeled anisole (molecular weight 116.19 vs. 108.14 g·mol⁻¹), compared with only +3 Da for anisole-d3 (methyl-d3) and +5 Da for anisole-2,3,4,5,6-d5 (ring-d5) . This larger mass differential minimizes isotopic cross-talk between the internal standard and the native analyte ion clusters in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, and reduces the risk of chromatographic co-elution overlap that can occur when the mass difference is only 3–5 Da . In stable isotope dilution assay (SIDA) workflows, a +8 Da shift ensures that the internal standard's quantification ion is fully resolved from the [M+H]⁺ and [M+2]⁺ natural abundance isotopologue peaks of the analyte, a benefit that partially deuterated analogs cannot reliably provide in complex matrices .

Isotope dilution mass spectrometry Stable isotope labeled internal standard GC-MS quantification

Kinetic Isotope Effect kH/kD = 3.6: Direct Competition Between Anisole and Anisole-d8 for C–H Activation by Organoplatinum(II) Complexes

In a direct head-to-head competition experiment, anisole (h8) and anisole-d8 were reacted simultaneously with [PtXMe(NN)] (X = HOB(C₆F₅)₃, NN = DPK) in trifluoroethanol solvent, yielding a kinetic isotope effect of kH/kD = 3.6 [1]. This large, primary KIE provides unambiguous evidence that the rate-determining step in the C–H bond activation of anisole by electrophilic methylplatinum(II) centers is the cleavage of the aromatic C–H bond, not a preceding substrate coordination or subsequent product dissociation event [1]. The magnitude (3.6) is substantially above the classical room-temperature maximum of ~7 for C–H/D cleavage, placing it in the regime diagnostic of a linear, symmetric transition state—an inference that could not be drawn from anisole-d3 or anisole-d5 alone because those partially labeled isotopologues would exhibit mixed primary and secondary KIEs that convolute interpretation [1].

Kinetic isotope effect C–H bond activation Organometallic mechanism

Vibrational Mode Assignment by Isotopic Shift: 42 Fundamental Vibrations Resolved via REMPI Spectroscopy of Anisole-h8, Anisole-d3, and Anisole-d8

The resonance-enhanced multiphoton ionization (REMPI) spectra of anisole-h8, anisole-d3, and anisole-d8 were measured in a single comparative study, and the frequencies of 42 fundamental vibrations of anisole in the S₁ electronically excited state were evaluated and compared with the corresponding ground-state (S₀) frequencies [1]. The isotopic shifts induced by deuteration—both on the ring (d5 component) and on the methyl group (d3 component)—were used as primary assignment criteria, in conjunction with quantum chemical model calculations and comparison with corresponding vibrations in phenol and other monosubstituted benzenes [1]. Several literature assignments were revised on the basis of the d8 isotopologue data because the full deuteration pattern provided the largest isotopic frequency shifts, maximizing the spectroscopic contrast needed to discriminate between closely spaced vibrational modes [1]. The anisole-d8 isotopologue was essential for identifying modes involving coupled ring–methoxy motion that were ambiguous when only anisole-d3 or anisole-h8 data were available [1].

REMPI spectroscopy Vibrational assignment Isotopic shift analysis

Isotopic Enrichment Specification: 98 atom % D as the Commercial Benchmark and Its Quantifiable Impact on Residual ¹H-NMR Background

The industry-standard commercial specification for anisole-d8 is 98 atom % D [1]. At this enrichment level, the residual protiated fraction is 2 atom %, meaning that the integrated ¹H-NMR signal intensity of any residual anisole protons is reduced by a factor of approximately 50× relative to the equivalent concentration of protiated anisole . This compares with the typical 99.8–99.96 atom % D specification for dedicated NMR solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆), which achieve 250–2500× signal suppression [2]. While anisole-d8 is not positioned as a primary NMR solvent, its 98 atom % D enrichment provides sufficient background suppression for use as a co-solvent or internal reference in ¹H-NMR experiments where the analyte signals of interest are at concentrations well above the residual solvent impurity level [2]. Laboratories requiring lower residual proton background should verify lot-specific certificates of analysis, as isotopic enrichment may vary between production batches [1].

Isotopic enrichment NMR solvent purity Residual proton signal

Physicochemical Identity to Protiated Anisole: Density, Boiling Point, and Refractive Index Match Enabling Direct Analytical Substitution

Anisole-d8 exhibits density (1.068 g·mL⁻¹ at 25 °C), boiling point (154 °C), melting point (−37 °C), and refractive index (n²⁰/D 1.5145) values that are experimentally indistinguishable from those of protiated anisole within typical measurement uncertainty . This near-identity of bulk physicochemical properties means that anisole-d8 partitions identically to anisole during liquid–liquid extraction, solid-phase extraction, and chromatographic separation, fulfilling the fundamental requirement for a true surrogate internal standard in isotope dilution methods [1]. In contrast, alternative deuterated internal standards from different chemical classes (e.g., deuterated naphthalene, toluene-d8, or chlorobenzene-d5) may exhibit differential extraction recoveries, chromatographic retention times, or ionization efficiencies relative to anisole, introducing systematic quantification bias [1]. The identical boiling point (154 °C) also ensures that anisole-d8 co-distills with anisole during sample concentration by evaporation, preventing analyte-to-internal-standard ratio distortion—a practical advantage not offered by chemically distinct internal standards .

Physicochemical properties Analytical method transfer Internal standard validation

Anisole-d8: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Stable Isotope Dilution Assay (SIDA) for Quantitative Determination of Anisole in Environmental VOC Monitoring

Anisole-d8 serves as the definitive isotope-labeled internal standard for GC-MS/MS quantification of anisole in ambient air, industrial emissions, and water samples. The +8 Da mass shift ensures complete chromatographic and mass spectrometric resolution from the native analyte, while the identical boiling point (154 °C) and density (1.068 g·mL⁻¹) guarantee matched behavior during thermal desorption, cryofocusing, and split/splitless injection. Compared with using protiated anisole as a surrogate internal standard (which cannot be distinguished from the analyte by MS) or chemically distinct internal standards such as toluene-d8 (which differs in bp by 44 °C and in extraction recovery), anisole-d8 eliminates the need for relative response factor corrections and improves method accuracy to within ±5% at the sub-ppb level, as demonstrated by isotope dilution principles [1].

Mechanistic Investigation of Catalytic C–H Bond Functionalization Using Primary Kinetic Isotope Effect Measurement

For organometallic chemists probing the mechanism of transition-metal-catalyzed C–H activation of anisole, anisole-d8 enables a clean, interpretable primary kinetic isotope effect experiment. The reported kH/kD value of 3.6 from direct competition between anisole and anisole-d8 with platinum(II) complexes in trifluoroethanol [2] demonstrates the compound's utility in distinguishing between rate-determining C–H cleavage and alternative rate-limiting steps (e.g., substrate coordination, reductive elimination). Partially deuterated alternatives (anisole-d3 or anisole-d5) cannot provide a clean primary KIE because they retain C–H bonds in non-target positions, generating mixed primary and secondary isotope effects that confound mechanistic interpretation. Procurement of the fully deuterated d8 isotopologue is therefore mandatory for laboratories conducting rigorous mechanistic studies of anisole C–H activation.

High-Resolution Molecular Spectroscopy and Computational Chemistry Benchmarking of Anisole Vibrational Modes

Anisole-d8 is an essential spectroscopic reference standard for experimental physical chemists and computational chemists benchmarking DFT and ab initio vibrational frequency calculations. The REMPI spectral comparison of anisole-h8, anisole-d3, and anisole-d8 enabled the assignment of all 42 fundamental vibrations of anisole in the S₁ excited state and led to the revision of several previously erroneous literature assignments [3]. The d8 isotopologue provides the largest isotopic frequency shifts—particularly for modes involving coupled ring–methoxy motion—and is thus the most discriminating spectroscopic probe among the commercially available deuterated anisole isotopologues. Laboratories engaged in high-resolution gas-phase spectroscopy of aromatic ethers should procure anisole-d8 as a primary reference compound for vibrational benchmarking.

Development and Validation of GC-MS Methods for Fragrance and Flavor Profiling in Consumer Products

Anisole-d8 is the labeled analogue of anisole, which is a documented component in perfumery and flavor formulations . In fragrance authenticity testing and off-odor investigation in packaged consumer goods, anisole-d8 enables accurate quantification of trace anisole via isotope dilution GC-MS without interference from the complex matrix of other volatile organic compounds. The 98 atom % D enrichment provides sufficient mass separation for SIM acquisition, while the chemical purity specification of ≥99% (CP) ensures that the internal standard itself does not introduce chromatographic artifacts. Laboratories performing regulatory or quality-control analysis of anisole in cosmetics, food packaging, or pharmaceutical containers benefit from the compound's unique combination of physicochemical identity to the analyte and unambiguous mass spectrometric differentiation.

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